A Comprehensive Technical Guide to Potassium Bis(Boc)amide for Advanced Chemical Synthesis
A Comprehensive Technical Guide to Potassium Bis(Boc)amide for Advanced Chemical Synthesis
This guide provides an in-depth exploration of Potassium Bis(Boc)amide, a pivotal reagent in modern organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the compound's synthesis, properties, and applications, grounding theoretical knowledge in practical, field-proven insights.
Introduction: The Strategic Importance of Potassium Bis(Boc)amide
Potassium Bis(Boc)amide, formally known as potassium bis[(tert-butoxy)carbonyl]azanide, is a non-nucleophilic strong base that has carved a niche in complex organic synthesis.[1][2] Its utility is most pronounced in scenarios requiring the deprotonation of sensitive substrates where traditional strong bases might lead to undesired side reactions. As a crucial pharmaceutical intermediate, it facilitates the construction of diverse molecular architectures, underpinning the synthesis of numerous drug candidates.[3][4]
The core advantage of Potassium Bis(Boc)amide lies in the steric hindrance provided by the two tert-butoxycarbonyl (Boc) groups. This bulkiness diminishes the nucleophilicity of the amide anion, allowing it to function primarily as a base. This characteristic is particularly valuable in the selective N-alkylation of primary amines, offering a robust alternative to the classical Gabriel synthesis for the preparation of primary amines from alkyl halides.[5][6]
Physicochemical and Structural Properties
A thorough understanding of the physical and chemical properties of Potassium Bis(Boc)amide is fundamental to its effective application and safe handling.
| Property | Value | Source(s) |
| CAS Number | 89004-82-0 | [1] |
| Molecular Formula | C₁₀H₁₈KNO₄ | [1] |
| Molecular Weight | 255.35 g/mol | [1] |
| Appearance | White powdered substance | [3] |
| Synonyms | Potassium bis[(tert-butoxy)carbonyl]azanide, Di-tert-butyl iminodicarboxylate potassium salt | [1][2] |
| pKa of Conjugate Acid | 8.25 ± 0.46 (for Di-tert-butyl iminodicarboxylate) | [7] |
The pKa of its conjugate acid, Di-tert-butyl iminodicarboxylate, at approximately 8.25, indicates that Potassium Bis(Boc)amide is a strong base, capable of deprotonating a wide range of acidic protons.[7]
Synthesis and Preparation
The synthesis of Potassium Bis(Boc)amide is achieved through the deprotonation of its parent compound, Di-tert-butyl iminodicarboxylate. While specific detailed protocols for its isolation as a solid are not extensively published, the general principle involves the reaction of Di-tert-butyl iminodicarboxylate with a strong potassium base.
Conceptual Synthesis Workflow
Caption: Conceptual workflow for the synthesis of Potassium Bis(Boc)amide.
Generalized Laboratory Protocol for in situ Preparation
For many applications, Potassium Bis(Boc)amide can be conveniently prepared in situ.
Materials:
-
Di-tert-butyl iminodicarboxylate
-
Potassium hydride (KH) (30% dispersion in mineral oil) or Potassium tert-butoxide (KOtBu)
-
Anhydrous tetrahydrofuran (THF) or diethyl ether (Et₂O)
-
Argon or Nitrogen atmosphere
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, argon/nitrogen inlet, and a thermometer, add Di-tert-butyl iminodicarboxylate (1.0 eq.).
-
Add anhydrous THF or Et₂O via cannula under a positive pressure of inert gas.
-
Cool the resulting solution to 0 °C in an ice bath.
-
If using potassium hydride, wash the KH dispersion with anhydrous hexane to remove the mineral oil and carefully add the KH (1.05 eq.) portion-wise to the stirred solution.
-
If using potassium tert-butoxide, add KOtBu (1.05 eq.) portion-wise to the cooled solution.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours, or until the evolution of hydrogen gas ceases (if using KH).
-
The resulting solution/slurry of Potassium Bis(Boc)amide is ready for use in subsequent reactions.
Key Applications in Organic Synthesis
Potassium Bis(Boc)amide is a versatile reagent with applications spanning from the synthesis of primary amines to its use as a protecting group shuttle.
Synthesis of Primary Amines: An Alternative to the Gabriel Synthesis
A primary application of Potassium Bis(Boc)amide is in the N-alkylation of the bis(Boc)amine, followed by deprotection to yield a primary amine. This method circumvents the often harsh conditions required in the traditional Gabriel synthesis.[5][6]
Reaction Mechanism:
Caption: N-alkylation and deprotection pathway for primary amine synthesis.
Experimental Protocol: N-Alkylation of Potassium Bis(Boc)amide
Materials:
-
In situ prepared solution of Potassium Bis(Boc)amide (1.0 eq.) in anhydrous THF
-
Alkyl halide (e.g., benzyl bromide, 1.05 eq.)
-
Anhydrous THF
-
Argon or Nitrogen atmosphere
Procedure:
-
To the freshly prepared solution of Potassium Bis(Boc)amide at 0 °C, add the alkyl halide dropwise via syringe.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude N-alkyl-bis(Boc)amine can be purified by flash column chromatography on silica gel.
Role in Pharmaceutical Synthesis: The Case of Sitagliptin
Potassium Bis(Boc)amide and its parent compound are instrumental in the synthesis of key intermediates for various pharmaceuticals. For instance, derivatives of Boc-protected amines are crucial in the synthesis of Sitagliptin, a DPP-4 inhibitor for the treatment of type 2 diabetes.[8][9][10][11][12] The Boc-protected β-amino acid core of Sitagliptin is a common synthetic target where such reagents can be employed.
Handling, Storage, and Safety
As a reactive strong base, Potassium Bis(Boc)amide requires careful handling to ensure safety and maintain its reactivity.
Hazard Identification: [7]
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Safety and Handling Precautions: [7]
-
Handle only in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves (nitrile or neoprene), and a lab coat.
-
Avoid breathing dust, fumes, or vapors.
-
Wash hands thoroughly after handling.
-
Store in a tightly sealed container in a cool, dry place under an inert atmosphere (argon or nitrogen).
-
Keep away from sources of ignition and incompatible materials such as water, acids, and oxidizing agents.
First Aid Measures: [7]
-
If on skin: Wash with plenty of soap and water. If irritation persists, seek medical attention.
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.
-
If inhaled: Move to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.
Spectroscopic Characterization
-
¹H NMR: In the ¹H NMR spectrum of N-alkyl-bis(Boc)amine derivatives, the characteristic signal for the tert-butyl protons of the Boc groups typically appears as a singlet around 1.4-1.5 ppm. The protons on the carbon adjacent to the nitrogen will show a chemical shift that is dependent on the nature of the alkyl group.
-
¹³C NMR: The carbonyl carbons of the Boc groups in N-alkyl-bis(Boc)amine derivatives typically resonate around 155 ppm, while the quaternary carbons of the tert-butyl groups appear around 80 ppm, and the methyl carbons around 28 ppm.[1][13]
-
FT-IR: The infrared spectrum of Boc-protected amines exhibits strong characteristic absorption bands for the C=O stretching of the carbamate at approximately 1700 cm⁻¹ and N-H stretching (if present) around 3300 cm⁻¹.[14][15]
Conclusion
Potassium Bis(Boc)amide is a potent and sterically hindered non-nucleophilic base that serves as a valuable tool in the arsenal of the synthetic organic chemist. Its ability to cleanly effect deprotonation and facilitate N-alkylation reactions makes it particularly useful in the synthesis of primary amines and complex pharmaceutical intermediates. A comprehensive understanding of its properties, synthesis, and handling is crucial for its successful and safe implementation in the laboratory.
References
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NINGBO INNO PHARMCHEM CO.,LTD. Potassium Bis(Boc)amide: A Key Player in Pharmaceutical Intermediates and Beyond. [Link]
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Request PDF. Substrate screening of amino transaminase for the synthesis of a sitagliptin intermediate. [Link]
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MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]
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RSC Publishing. Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. [Link]
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PubChem. Potassium Bis(Boc)amide. [Link]
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ACS Publications. KOtBu-Promoted Transition-Metal-Free Transamidation of Primary and Tertiary Amides with Amines. [Link]
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Wikipedia. Di-tert-butyl-iminodicarboxylate. [Link]
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PubMed Central. Enantioselective Synthesis of (R)-Sitagliptin via Phase-Transfer Catalytic aza-Michael Addition. [Link]
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Frontiers. Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. Potassium Bis(Boc)amide: A Key Player in Pharmaceutical Intermediates and Beyond. [Link]
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PubMed. Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor. [Link]
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eScholarship. Mild Sustainable Amide Alkylation Protocol Enables a Broad Orthogonal Scope. [Link]
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PubMed Central. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. [Link]
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ResearchGate. Synthesis of secondary and tertiary amides without coupling agents from amines and potassium acyltrifluoroborates (KATs). [Link]
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ResearchGate. FTIR spectra of the intermediates towards amide 9a. [Link]
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ResearchGate. FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b). [Link]
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